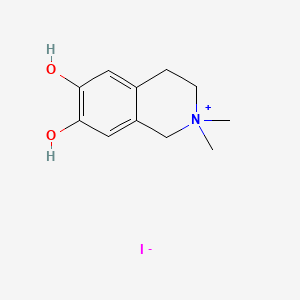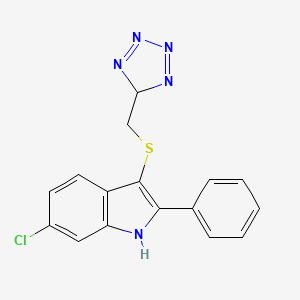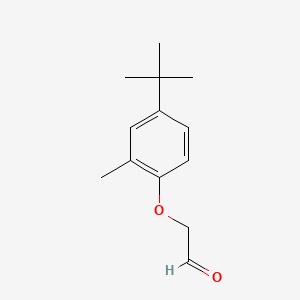
2-Methyl-4-tert-butylphenoxyacetaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-4-tert-butylphenoxyacetaldehyde is an organic compound with a complex structure that includes a phenoxy group, a methyl group, and a tert-butyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-tert-butylphenoxyacetaldehyde typically involves the reaction of 2-Methyl-4-tert-butylphenol with a suitable aldehyde precursor under controlled conditions. One common method is the Friedel-Crafts acylation, where the phenol reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the production process.
化学反应分析
Types of Reactions
2-Methyl-4-tert-butylphenoxyacetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, where substituents such as halogens or nitro groups can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.
Major Products Formed
Oxidation: 2-Methyl-4-tert-butylphenoxyacetic acid.
Reduction: 2-Methyl-4-tert-butylphenoxyethanol.
Substitution: Various substituted phenoxyacetaldehydes depending on the substituent introduced.
科学研究应用
2-Methyl-4-tert-butylphenoxyacetaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a precursor in the manufacture of polymers and resins.
作用机制
The mechanism of action of 2-Methyl-4-tert-butylphenoxyacetaldehyde depends on its specific application. In biological systems, it may interact with cellular components such as enzymes or receptors, leading to various biochemical effects. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The phenoxy group may also contribute to the compound’s overall activity by interacting with hydrophobic regions of target molecules.
相似化合物的比较
2-Methyl-4-tert-butylphenoxyacetaldehyde can be compared with other similar compounds such as:
2-Methyl-4-tert-butylphenol: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
4-tert-Butylphenoxyacetaldehyde: Lacks the methyl group, which may affect its steric and electronic properties.
2-Methylphenoxyacetaldehyde: Lacks the tert-butyl group, which can influence its hydrophobicity and overall reactivity.
属性
CAS 编号 |
67845-53-8 |
|---|---|
分子式 |
C13H18O2 |
分子量 |
206.28 g/mol |
IUPAC 名称 |
2-(4-tert-butyl-2-methylphenoxy)acetaldehyde |
InChI |
InChI=1S/C13H18O2/c1-10-9-11(13(2,3)4)5-6-12(10)15-8-7-14/h5-7,9H,8H2,1-4H3 |
InChI 键 |
FNNIBABFMNWSRX-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)C(C)(C)C)OCC=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


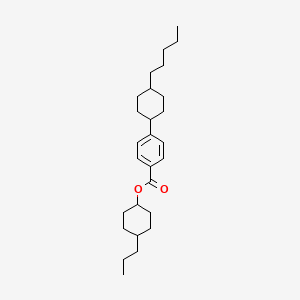
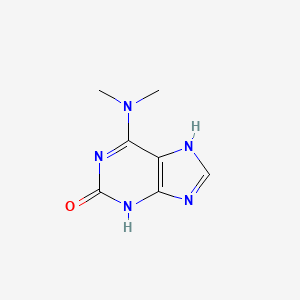
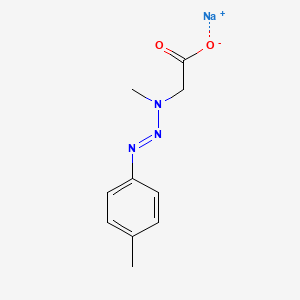

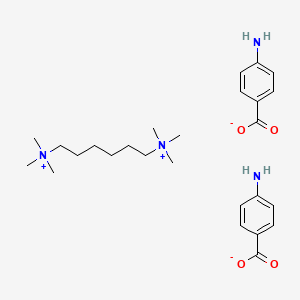
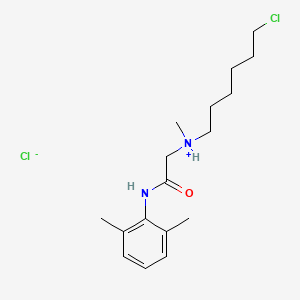

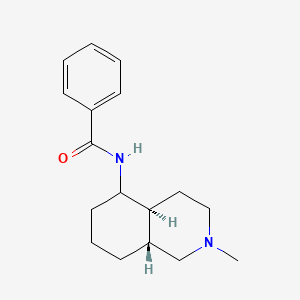

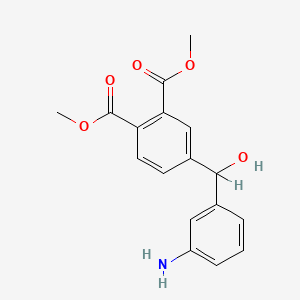
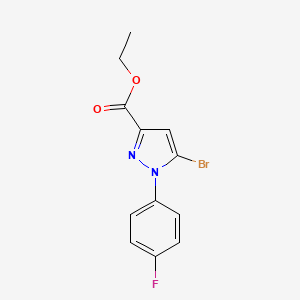
![7H-Dibenz[f,ij]isoquinoline-4-sulfonic acid, 2-methyl-7-oxo-](/img/structure/B13762017.png)
